molecular formula C18H38S4 B14293821 Dinonyltetrasulfane CAS No. 116214-15-4

Dinonyltetrasulfane

Cat. No.: B14293821
CAS No.: 116214-15-4
M. Wt: 382.8 g/mol
InChI Key: SYPMTHVZNBWTIK-UHFFFAOYSA-N
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Description

Dinonyltetrasulfane (C₁₈H₃₈S₄) is an organosulfur compound characterized by a linear tetrasulfane (S–S–S–S) backbone flanked by two nonyl (C₉H₁₉) alkyl chains. Its structure has been confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key spectral data includes:

  • ¹H NMR (CDCl₃): δ 3.01–2.94 (m, 4H, –S–S–S–S–), 1.78 (p, 4H), 1.43–1.22 (m, 24H, alkyl chain), 0.97–0.85 (m, 6H, terminal CH₃) .
  • ¹³C NMR: Peaks at 39.5 ppm (sulfur-adjacent carbons) and 14.1–31.9 ppm (alkyl chain carbons) .
  • HRMS: Exact mass [M⁺] = 382.1856 (C₁₈H₃₈S₄), confirming purity .

This compound is synthesized via radical disulfuration, as described in catalytic methodologies involving decatungstate .

Properties

CAS No.

116214-15-4

Molecular Formula

C18H38S4

Molecular Weight

382.8 g/mol

IUPAC Name

1-(nonyltetrasulfanyl)nonane

InChI

InChI=1S/C18H38S4/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3

InChI Key

SYPMTHVZNBWTIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCSSSSCCCCCCCCC

Origin of Product

United States

Preparation Methods

The synthesis of dinonyltetrasulfane typically involves the reaction of nonyl mercaptan with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the tetrasulfane structure. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. The general reaction can be represented as follows:

[ \text{2 RSH + 4 S} \rightarrow \text{R-S-S-S-S-R} ]

where ( \text{R} ) represents the nonyl group.

Chemical Reactions Analysis

Dinonyltetrasulfane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can lead to the formation of disulfides or thiols, depending on the reducing agent used.

    Substitution: Substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dinonyltetrasulfane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosulfur compounds.

    Biology: this compound has been studied for its potential antimicrobial properties and its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of dinonyltetrasulfane involves its interaction with biological molecules, particularly thiol-containing proteins. The compound can form disulfide bonds with these proteins, leading to changes in their structure and function. This interaction can result in antimicrobial effects, as well as other biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dinonyltetrasulfane belongs to a broader class of sulfur-containing alkyl compounds. Below, it is compared to structurally or functionally related substances, including dinonylnaphthalenesulfonic acids and other organosulfur derivatives.

Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Structural Features Typical Applications
This compound C₁₈H₃₈S₄ Linear tetrasulfane (S–S–S–S) Two nonyl chains bonded to sulfur backbone Hypothesized: Lubricant additives, vulcanization
Dinonylnaphthalenesulfonic acid C₂₈H₄₄O₃S Sulfonic acid (–SO₃H) on naphthalene Dinonyl groups attached to naphthalene ring Surfactants, corrosion inhibitors, emulsifiers
Dinonyldisulfane C₁₈H₃₈S₂ Disulfane (S–S) backbone Similar alkyl chains but shorter sulfur chain Lubricants, antioxidants
Dinonylnaphthalenedisulfonic acid C₂₈H₄₄O₆S₂ Two sulfonic acid groups Naphthalene core with dual sulfonic acid groups Ion-exchange resins, detergents
Key Observations:

Sulfonic acid derivatives (e.g., dinonylnaphthalenesulfonic acid) exhibit higher polarity and acidity due to –SO₃H groups, making them suitable for aqueous applications .

Thermal Stability: Linear tetrasulfanes like this compound are less thermally stable than aromatic sulfonic acids due to weaker S–S bonds .

Regulatory Status: Dinonylnaphthalenesulfonic acid and its salts (e.g., barium or calcium variants) are listed under CAS Nos. 25322-17-2, 25619-56-1, and 57855-77-3, indicating industrial use and regulatory scrutiny .

Analytical Data Comparison

Parameter This compound Dinonylnaphthalenesulfonic Acid
¹H NMR Shifts 3.01–2.94 ppm (–S–S–S–S–) Aromatic protons: ~7.5–8.5 ppm
Solubility Likely hydrophobic Water-soluble (as salts)
Mass Spec (HRMS) [M⁺] = 382.1856 [M⁻] (acid form): ~500–600 Da
Notes:
  • This compound’s ¹H NMR lacks aromatic signals, distinguishing it from naphthalene-based analogs .
  • Sulfonic acids form stable salts (e.g., barium, calcium), whereas tetrasulfanes are more reactive and prone to decomposition .

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